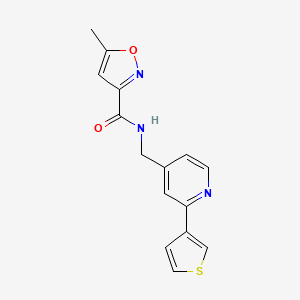

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Descripción

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring linked via a carboxamide group to a pyridinylmethyl moiety substituted with a thiophene ring at the 2-position. This structure combines electron-rich aromatic systems (thiophene and pyridine) with the isoxazole pharmacophore, which is commonly associated with bioactivity in medicinal chemistry.

Propiedades

IUPAC Name |

5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-6-14(18-20-10)15(19)17-8-11-2-4-16-13(7-11)12-3-5-21-9-12/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABJHECZDRJSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.

Introduction of the Thiophene and Pyridine Rings: These rings can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Aplicaciones Científicas De Investigación

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its heterocyclic structure.

Mecanismo De Acción

The mechanism of action of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit dihydrofolate reductase, leading to antitumor effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in Related Compounds

Key analogs differ in the substitution patterns of the heterocyclic rings and linker groups. Below is a comparative analysis:

Table 1: Structural and Theoretical Property Comparison

Key Observations :

Electronic and Solubility Profiles

- Thiophene vs. Pyridine : The thiophene ring’s electron-rich nature may enhance lipophilicity and membrane permeability compared to pyridine analogs . However, this could reduce aqueous solubility.

- Isoxazole Carboxamide : The isoxazole’s polarity may partially offset hydrophobic effects from the thiophene-pyridine system.

Actividad Biológica

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide, also known as MI-773, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is with a molecular weight of 299.3 g/mol. The compound features a complex structure comprising an isoxazole ring, thiophene, and pyridine moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₂S |

| Molecular Weight | 299.3 g/mol |

| CAS Number | 2034580-96-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides.

- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Pyridine Ring : Accomplished via nucleophilic substitution or palladium-catalyzed reactions.

- Final Assembly : Coupling of the isoxazole, thiophene, and pyridine intermediates to yield the target compound.

The biological activity of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of the p53-MDM2 interaction, which is crucial in regulating cell cycle and apoptosis in cancer cells. Additionally, it has been shown to inhibit CSF-1R (Colony Stimulating Factor 1 Receptor), which is significant in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Inhibition of Tumor Growth : The compound has demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.

Neuroprotective Effects

In the context of neurodegenerative diseases:

- CSF-1R Inhibition : The inhibition of CSF-1R by this compound has shown promise in reducing neuroinflammation and mitigating neurodegeneration, making it a candidate for further development in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Study on Antitumor Efficacy : A study demonstrated that MI-773 effectively reduced tumor cell proliferation in vitro with IC50 values indicating potent activity against specific cancer types .

- Neuroinflammation Research : Another research highlighted its ability to cross the blood-brain barrier and exert effects on microglial activation, suggesting its potential utility in treating neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.